molecular formula C18H17NO6 B11141109 N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine

Cat. No.: B11141109
M. Wt: 343.3 g/mol
InChI Key: AOMQUEDCEIEILC-UHFFFAOYSA-N
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Description

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound belongs to the class of furochromenes, which are characterized by a fused furan and chromene ring system. The presence of the beta-alanine moiety further enhances its chemical reactivity and biological activity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Furochromene Core: The initial step involves the cyclization of appropriate precursors to form the furochromene core. This can be achieved through a condensation reaction between a suitable aldehyde and a furan derivative under acidic or basic conditions.

    Introduction of the Acetyl Group: The next step involves the acetylation of the furochromene core. This can be done using acetic anhydride or acetyl chloride in the presence of a catalyst such as pyridine.

    Attachment of Beta-Alanine: The final step is the coupling of beta-alanine to the acetylated furochromene. This can be achieved through an amide bond formation reaction using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups like halides or hydroxyl groups can be introduced.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, amines.

    Substitution: Alkylated or hydroxylated derivatives.

Scientific Research Applications

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, antioxidant, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects, including anticancer and neuroprotective activities.

    Industry: Utilized in the development of novel materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity.

    Pathways Involved: It can influence various biochemical pathways, including oxidative stress response, inflammation, and cell signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-glycine
  • N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-serine
  • N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-threonine

Uniqueness

N-[(3,5-dimethyl-7-oxo-7H-furo[3,2-g]chromen-6-yl)acetyl]-beta-alanine stands out due to its specific structural features, which confer unique chemical reactivity and biological activity. The presence of the beta-alanine moiety enhances its solubility and potential interactions with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C18H17NO6

Molecular Weight

343.3 g/mol

IUPAC Name

3-[[2-(3,5-dimethyl-7-oxofuro[3,2-g]chromen-6-yl)acetyl]amino]propanoic acid

InChI

InChI=1S/C18H17NO6/c1-9-8-24-14-7-15-12(5-11(9)14)10(2)13(18(23)25-15)6-16(20)19-4-3-17(21)22/h5,7-8H,3-4,6H2,1-2H3,(H,19,20)(H,21,22)

InChI Key

AOMQUEDCEIEILC-UHFFFAOYSA-N

Canonical SMILES

CC1=COC2=CC3=C(C=C12)C(=C(C(=O)O3)CC(=O)NCCC(=O)O)C

Origin of Product

United States

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